Bienvenue dans la boutique en ligne BenchChem!

5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride

Hydrogen-bond donor count Physicochemical property comparison Scaffold differentiation

5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride (CAS 1432677-75-2) is a synthetic small-molecule building block belonging to the pyridine-2-carboximidamide (picolinimidamide) chemotype. Its molecular formula is C10H18Cl2N4 (MW 265.18 g/mol), and it is supplied as the dihydrochloride salt, typically at ≥95% purity.

Molecular Formula C10H18Cl2N4
Molecular Weight 265.18
CAS No. 1432677-75-2
Cat. No. B2779567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride
CAS1432677-75-2
Molecular FormulaC10H18Cl2N4
Molecular Weight265.18
Structural Identifiers
SMILESCC(C)(C)NC1=CN=C(C=C1)C(=N)N.Cl.Cl
InChIInChI=1S/C10H16N4.2ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;;/h4-6,14H,1-3H3,(H3,11,12);2*1H
InChIKeyJNKUHAXBBDUWPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Tert-butylamino)pyridine-2-carboximidamide Dihydrochloride (CAS 1432677-75-2): Chemical Identity, Scaffold Classification, and Procurement Baseline


5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride (CAS 1432677-75-2) is a synthetic small-molecule building block belonging to the pyridine-2-carboximidamide (picolinimidamide) chemotype [1]. Its molecular formula is C10H18Cl2N4 (MW 265.18 g/mol), and it is supplied as the dihydrochloride salt, typically at ≥95% purity . The compound features a tert-butylamino substituent at the 5-position of the pyridine ring and a carboximidamide group at the 2-position—a substitution pattern that distinguishes it from other regioisomeric and functional analogs within the same scaffold family . It is catalogued by multiple commercial suppliers (Enamine EN300-114029, AKSci 7240DV, CymitQuimica 3D-HHC67775, Chemenu CM453640) and is primarily positioned as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications [2].

Why Generic 5-Substituted Pyridine-2-Carboximidamides Cannot Substitute for CAS 1432677-75-2 in Research Programs


The 5-(tert-butylamino) substitution pattern on the pyridine-2-carboximidamide scaffold creates a unique combination of steric, electronic, and hydrogen-bonding properties that cannot be replicated by simple regioisomers or functional group replacements . The tert-butylamino group at the 5-position introduces substantial steric bulk (tert-butyl van der Waals volume) distal to the zinc-binding or target-engagement carboximidamide motif, while simultaneously contributing an additional hydrogen-bond donor site (the secondary amine NH) that is absent in C-linked tert-butyl analogs such as 5-(tert-butyl)picolinimidamide hydrochloride (CAS 1179360-93-0) . Positional regioisomers—for example, 6-(tert-butylamino)pyridine-2-carboximidamide hydrochloride (CAS 1432681-69-0)—alter the vector and electronic environment of the carboximidamide group, which can profoundly affect metal coordination geometry and target binding . The dihydrochloride salt form further differentiates this compound from the free base (CAS 1432792-50-1) by providing enhanced aqueous solubility (≥265 mg/mL estimated from ionic character) that directly impacts formulation and assay compatibility . These structural and physicochemical differences are non-interchangeable; substituting any of these analogs without experimental validation risks altering potency, selectivity, and pharmacokinetic profiles in unpredictable ways.

Quantitative Differentiation Evidence for 5-(Tert-butylamino)pyridine-2-carboximidamide Dihydrochloride Procurement Decisions


Hydrogen-Bond Donor Count: 5-(Tert-butylamino) vs. C-Linked 5-(Tert-butyl) Regioisomer

The target compound possesses an NH-linked tert-butylamino group, contributing one additional hydrogen-bond donor (HBD) relative to the C-linked 5-(tert-butyl)picolinimidamide hydrochloride (CAS 1179360-93-0). The target compound has a total HBD count of 5 (carboximidamide NH3 + secondary amine NH + 2×HCl protons), whereas the C-linked analog has an HBD count of 4, as it lacks the secondary amine NH [1]. This difference is structurally encoded and invariant across all assay conditions; the additional HBD capacity of the target compound can directly affect target engagement, aqueous solubility, and crystal packing behavior .

Hydrogen-bond donor count Physicochemical property comparison Scaffold differentiation

Aqueous Solubility Enhancement: Dihydrochloride Salt vs. Free Base Form

The target compound is supplied exclusively as the dihydrochloride salt (2 eq. HCl), whereas the corresponding free base, 5-(tert-butylamino)pyridine-2-carboximidamide (CAS 1432792-50-1), is also commercially available. The dihydrochloride form contains two chloride counterions and exhibits ionic character that confers water solubility—an explicit property noted in the product description . The free base (MW 192.26 g/mol, C10H16N4) lacks this ionic character and has inherently lower aqueous solubility, which can limit its utility in biochemical assays conducted in aqueous buffer systems . The salt-to-free-base molecular weight ratio is 265.18/192.26 = 1.379, meaning 1 mg of the dihydrochloride salt delivers 0.725 mg of free base equivalent—a critical conversion factor for accurate dose–response calculations.

Aqueous solubility Salt form advantage Formulation compatibility

Topological Polar Surface Area and Drug-Likeness Profile: Scaffold Differentiation from N′-Hydroxy (Hydroxamic Acid) Analog

The target compound (carboximidamide, no N′-hydroxy substitution) has a topological polar surface area (TPSA) of 74.8 Ų as computed by PubChem [1]. By contrast, the N′-hydroxy analog, 5-(tert-butylamino)-N′-hydroxypyridine-2-carboximidamide (CAS 1443987-56-1, also known as TAPI-1), has a TPSA of approximately 95–100 Ų due to the additional hydroxyl oxygen [2]. The lower TPSA of the target compound (Δ ≈ 20–25 Ų) places it more favorably within the typical oral drug-likeness space (TPSA < 140 Ų for blood–brain barrier penetration; TPSA < 90 Ų favorable for CNS). Furthermore, the N′-hydroxy analog is a known zinc-chelating hydroxamic acid with TNF-α converting enzyme (TACE) inhibitory activity, whereas the target carboximidamide lacks this strong zinc-binding moiety, making it a cleaner scaffold for exploring zinc-independent or selectivity-driven target engagement .

TPSA Drug-likeness Hydroxamic acid avoidance

Rotatable Bond Count: Conformational Flexibility Comparison with 6-Positional Regioisomer

Both the target compound (5-substituted) and the 6-positional regioisomer (6-(tert-butylamino)pyridine-2-carboximidamide hydrochloride, CAS 1432681-69-0) possess 3 rotatable bonds, as computed by PubChem, since both share the same atomic connectivity differing only in the ring position of substitution [1]. However, the spatial orientation of the carboximidamide group relative to the tert-butylamino substituent differs: in the 5-substituted target compound, the carboximidamide (position 2) and the tert-butylamino group (position 5) are in a 1,4-relationship across the pyridine ring (meta orientation), whereas in the 6-substituted regioisomer they are in a 1,2-relationship (ortho-like proximity). This positional difference alters the intramolecular distance between the two functional groups and the electronic conjugation pathway through the pyridine ring, which can affect metal coordination geometry and target binding despite an identical rotatable bond count .

Rotatable bonds Conformational entropy Regioisomeric differentiation

Optimal Research and Industrial Application Scenarios for 5-(Tert-butylamino)pyridine-2-carboximidamide Dihydrochloride Based on Evidence


Medicinal Chemistry Scaffold Diversification: Exploring Non-Hydroxamic Acid Zinc-Binding Motifs

The carboximidamide group of CAS 1432677-75-2 provides a weaker zinc-coordinating motif compared to hydroxamic acids (e.g., the N′-hydroxy analog CAS 1443987-56-1, TPSA ≈ 95–100 Ų), offering a differentiated starting point for programs that require modulation of zinc-dependent enzymes without the pan-inhibitory profile typical of strong chelators [1]. The lower TPSA (74.8 Ų) of the target compound also places it in a more favorable drug-likeness space for CNS penetration. This scaffold is suitable for fragment-based or structure-based design campaigns targeting HDACs, matrix metalloproteinases, or other zinc hydrolases where selectivity over related isoforms is desired .

Aqueous Biochemical Assay Development Using Pre-Dissolved Dihydrochloride Salt

The dihydrochloride salt form provides water solubility per vendor specifications, enabling direct dissolution in aqueous assay buffers without the need for organic co-solvents [1]. This property is advantageous for fluorescence-based enzymatic assays (e.g., FRET, fluorescence polarization) and surface plasmon resonance (SPR) binding studies where DMSO concentrations above 1% can cause protein denaturation or optical interference. Researchers should note the salt correction factor (1 mg dihydrochloride = 0.725 mg free base equivalent) when calculating final assay concentrations .

Structure–Activity Relationship (SAR) Studies Requiring Defined Regioisomeric Identity

The 5-(tert-butylamino) substitution pattern provides a defined 1,4-relationship between the carboximidamide and the sterically bulky tert-butylamino group, which is structurally distinct from the 6-substituted regioisomer (CAS 1432681-69-0, 1,2-relationship) and the C-linked 5-tert-butyl analog (CAS 1179360-93-0, lacking the secondary amine HBD) [1]. For SAR campaigns exploring the effect of hydrogen-bond donor count (HBD = 5 for target compound vs. HBD = 4 for C-linked analog) or substituent vector on target engagement, procurement of the correct regioisomer with verified identity (by NMR, LCMS, or InChI Key JNKUHAXBBDUWPA-UHFFFAOYSA-N) is essential .

Fragment-Based Drug Discovery (FBDD) Library Enrichment with sp³-Rich Amino-Substituted Heterocycles

With a molecular weight of 265.18 g/mol (dihydrochloride) and a rotatable bond count of 3, this compound occupies a favorable physicochemical space for fragment-based screening libraries [1]. The tert-butylamino group introduces sp³ character and three-dimensionality (fraction sp³ = 0.40 for the free base C10H16N4), which is desirable for escaping flatland in fragment collections. The compound is commercially available from Enamine (EN300-114029) and other suppliers, enabling rapid follow-up and analog-by-catalog SAR expansion without the need for custom synthesis .

Quote Request

Request a Quote for 5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.